
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an amino group and a methylbutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-dimethylpyrrolidine with a suitable ketone, such as 3-methylbutan-1-one, in the presence of a catalyst. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Uniqueness
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone moiety
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)5-10(14)13-6-9(12)11(3,4)7-13/h8-9H,5-7,12H2,1-4H3 |
Clé InChI |
DGWBMXBOKGEBQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N1CC(C(C1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


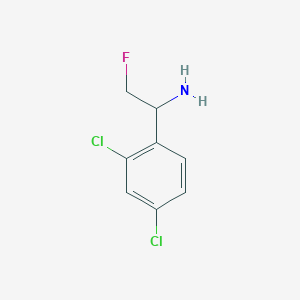
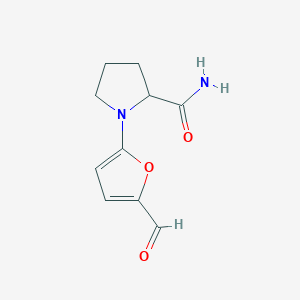


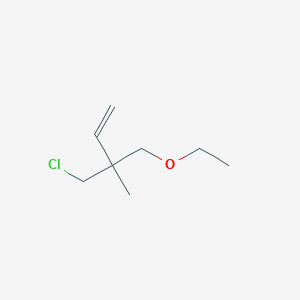
![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
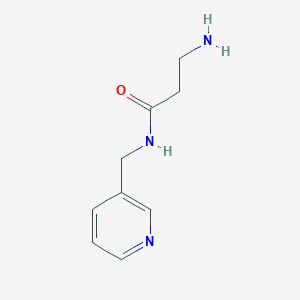
![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
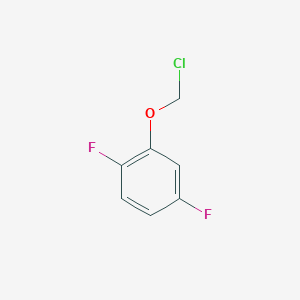
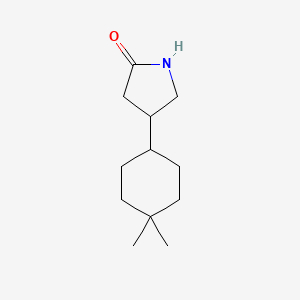
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
